molecular formula C18H22N2S2 B12792370 1,4-Bis((phenylthio)methyl)piperazine CAS No. 6326-35-8

1,4-Bis((phenylthio)methyl)piperazine

Katalognummer: B12792370
CAS-Nummer: 6326-35-8
Molekulargewicht: 330.5 g/mol
InChI-Schlüssel: ZQPKZCABUCYMPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Bis((phenylthio)methyl)piperazine is an organic compound with the molecular formula C18H22N2S2. It is a derivative of piperazine, featuring two phenylthio groups attached to the piperazine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis((phenylthio)methyl)piperazine typically involves the reaction of piperazine with phenylthiomethyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen atoms attack the electrophilic carbon atoms of the phenylthiomethyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in industrial production include piperazine, phenylthiomethyl chloride, and a suitable base such as sodium hydroxide or potassium carbonate .

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Bis((phenylthio)methyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1,4-Bis((phenylthio)methyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,4-Bis((phenylthio)methyl)piperazine involves its interaction with specific molecular targets. The phenylthio groups can interact with biological macromolecules, leading to changes in their structure and function. The piperazine ring can also interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,4-Bis((phenylthio)methyl)piperazine is unique due to the presence of phenylthio groups, which impart distinct chemical properties and potential biological activities. The phenylthio groups can enhance the compound’s lipophilicity, making it more effective in interacting with biological membranes and macromolecules .

Eigenschaften

CAS-Nummer

6326-35-8

Molekularformel

C18H22N2S2

Molekulargewicht

330.5 g/mol

IUPAC-Name

1,4-bis(phenylsulfanylmethyl)piperazine

InChI

InChI=1S/C18H22N2S2/c1-3-7-17(8-4-1)21-15-19-11-13-20(14-12-19)16-22-18-9-5-2-6-10-18/h1-10H,11-16H2

InChI-Schlüssel

ZQPKZCABUCYMPS-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1CSC2=CC=CC=C2)CSC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.